4-(4-hydroxyphenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
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Overview
Description
4-(4-hydroxyphenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-e][1,4]thiazepine core. Compounds containing such heterocyclic systems are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol typically involves multi-component reactions. One efficient method involves the use of l-proline as a catalyst in a multi-component reaction. This reaction includes the condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid under reflux conditions . Another approach utilizes a solid acid functionalized with polyvinyl alcohol and hydroxyethylsulfuric acid to catalyze the one-pot three-component condensation of substituent-pyrazoles, aldehydes, and thioglycollic acid in water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles, such as sonication and solid acid catalysis, suggests that scalable and environmentally friendly methods could be developed for its production .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, methyl, and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol involves its interaction with various molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors. For example, it has been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . The inhibition is mediated through hydrogen bonding and van der Waals interactions with the active sites of these enzymes .
Comparison with Similar Compounds
Similar Compounds
4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one: Shares a similar core structure but differs in the substitution pattern.
Quetiapine: A widely used antipsychotic drug with a thiazepine core, but with different substituents and pharmacological properties.
Uniqueness
4-(4-hydroxyphenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C19H17N3O2S |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-3-methyl-1-phenyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C19H17N3O2S/c1-12-17-18(13-7-9-15(23)10-8-13)25-11-16(24)20-19(17)22(21-12)14-5-3-2-4-6-14/h2-10,18,23H,11H2,1H3,(H,20,24) |
InChI Key |
QRSJVWZVHDQLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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